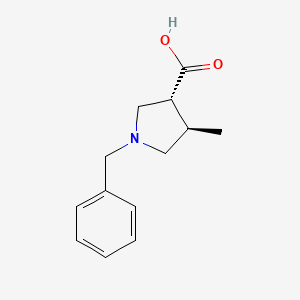
N-(2-methylbenzyl)butan-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Chiral Aminoalcohols : N-(2-methylbenzyl)butan-1-amine derivatives have been used in the synthesis of new chiral aminoalcohols. These compounds were prepared by reacting (R)-α-methylbenzylamine with cyclohexene oxide, indicating the potential for creating stereoisomers with specific chiral properties (Barbaro, Bianchini & Sernau, 1996).
Study of Oxidation Products : Research on N,N'-substituted p-phenylenediamines, including compounds similar to this compound, has revealed insights into the oxidation products of these compounds. This study is particularly relevant in understanding the antioxidant properties in the rubber industry (Rapta et al., 2009).
Use in Organometallic Chemistry : Compounds related to this compound have been utilized in the synthesis of new chiral aminodiphosphine ligands, showcasing their application in organometallic chemistry. These ligands have been used with iridium to create complexes with various structures and stabilities (Bianchini et al., 1997).
Vibrational Circular Dichroism Studies : The study of chiral α-methylbenzyl amine derivatives through vibrational circular dichroism (VCD) and density functional theory (DFT) has provided insights into the absolute configurations and conformational preferences of these molecules. This research is important for understanding the chiral nature and applications of these amines (Merten, Amkreutz & Hartwig, 2010).
Role in Allylic Amination and Metathesis : These compounds have been explored in the context of allylic amination and ring-closing metathesis, indicating their use in creating enantioselective cyclic beta-amino alcohol derivatives. Such applications are significant in the field of organic synthesis (Lee, Shin, Kang & Lee, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-4-9-13-10-12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACCIKTTYKTPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)






![4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3146636.png)



![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)
